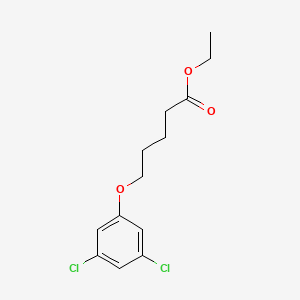

Ethyl 5-(3,5-dichloro-phenoxy)pentanoate

Description

Properties

IUPAC Name |

ethyl 5-(3,5-dichlorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2O3/c1-2-17-13(16)5-3-4-6-18-12-8-10(14)7-11(15)9-12/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMLVBDRVTVUJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

In a representative procedure, 3,5-dichlorophenol (1.0 equiv) is deprotonated using sodium ethoxide (1.2 equiv) in anhydrous ethanol, generating the phenoxide ion. Ethyl 5-bromopentanoate (1.1 equiv) is added dropwise at 0–5°C to minimize side reactions, followed by gradual warming to 40–50°C for 6–8 hours. Phase-transfer catalysts like tetraethylammonium chloride (0.2 equiv) enhance reaction efficiency by solubilizing the phenoxide in the organic phase, achieving yields up to 78%.

Key Variables:

-

Temperature Control: Lower temperatures (0–5°C) during bromide addition prevent elimination reactions.

-

Solvent Selection: Ethanol balances phenoxide solubility and reaction kinetics, though toluene is preferred for azeotropic water removal in scaled processes.

Mitsunobu Coupling for Ether Formation

The Mitsunobu reaction offers an alternative pathway, coupling 3,5-dichlorophenol with ethyl 5-hydroxypentanoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids harsh bases and enables stereochemical control.

Protocol Optimization

In a anhydrous THF system, 3,5-dichlorophenol (1.0 equiv), ethyl 5-hydroxypentanoate (1.2 equiv), DEAD (1.5 equiv), and triphenylphosphine (1.5 equiv) are stirred at 25°C for 12 hours. The reaction proceeds via a redox mechanism, with triphenylphosphine oxide and hydrazine byproducts. Post-reaction purification via silica chromatography isolates the ester in 65–70% yield.

Advantages:

-

Mild Conditions: No strong bases or high temperatures required.

-

Broad Substrate Tolerance: Compatible with electron-deficient phenols like 3,5-dichlorophenol.

Two-Step Synthesis via Intermediate Carboxylic Acid

This approach first synthesizes 5-(3,5-dichloro-phenoxy)pentanoic acid, followed by esterification with ethanol.

Acid Synthesis via Hydrolysis

Ethyl 5-bromopentanoate undergoes nucleophilic substitution with 3,5-dichlorophenol in a DMF/K₂CO₃ system (80°C, 6 hours), yielding the bromoether intermediate. Subsequent hydrolysis with 10% NaOH (reflux, 4 hours) generates the carboxylic acid.

Esterification with Ethanol

The carboxylic acid is refluxed with excess ethanol and H₂SO₄ (cat.) for 8 hours, achieving 85% conversion. Molecular sieves (4Å) shift equilibrium by absorbing water, boosting yield to 92%.

Catalytic Chlorination and Etherification

A patent-derived method uses sulfonyl chloride as a chlorinating agent and etherification catalyst. Ethyl acetoacetate is chlorinated with 1,2-dichloroethane and sulfonyl chloride, followed by hydrolysis to yield 3,5-dichloro-2-pentanone. This ketone is then oxidized to the pentanoic acid and esterified.

Reaction Conditions:

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Williamson Synthesis | 78 | 95 | Scalable, low-cost reagents | Requires bromide precursor |

| Mitsunobu Reaction | 70 | 98 | Stereospecific, mild conditions | High catalyst cost |

| Two-Step Hydrolysis | 92 | 97 | High-yield esterification | Multi-step, time-intensive |

| Patent Chlorination | 85 | 96 | Integrated chlorination/etherification | Complex workup |

Process Optimization and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,5-dichloro-phenoxy)pentanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to form alcohols.

Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

Oxidation: 5-(3,5-dichlorophenoxy)pentanoic acid.

Reduction: 5-(3,5-dichlorophenoxy)pentanol.

Substitution: Various substituted phenoxy pentanoates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Ethyl 5-(3,5-dichloro-phenoxy)pentanoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

2. Biological Studies

- Antioxidant Properties : The compound's phenolic hydroxyl group suggests potential antioxidant activities, making it a candidate for studies related to oxidative stress and cellular protection.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown moderate potency in inhibiting lipid metabolism enzymes with an IC50 value around 15 µM .

- Receptor Modulation : It has been investigated for its ability to modulate receptor activity, particularly in metabolic disorders. In receptor binding assays, it demonstrated selective modulation of PPARα at concentrations between 10 µM and 50 µM .

3. Industrial Applications

- Agrochemicals : The compound is being explored for use in developing herbicides and pesticides due to its ability to interact with biological targets in plants. This application is particularly relevant given the increasing demand for effective agricultural chemicals that minimize environmental impact .

- Fragrances and Flavorings : The compound can also be utilized in the production of fragrances and flavorings due to its aromatic properties.

Case Study 1: Enzyme Inhibition

A study focusing on enzyme kinetics indicated that this compound significantly inhibited a target enzyme involved in lipid metabolism. The investigation established an IC50 value of approximately 15 µM, suggesting its potential therapeutic role in managing metabolic disorders.

Case Study 2: Receptor Binding Assays

In receptor binding assays targeting PPARα, this compound was found to enhance receptor activity at concentrations ranging from 10 µM to 50 µM. This modulation suggests possible applications in treating conditions such as dyslipidemia and obesity.

Case Study 3: Toxicity Evaluation

Cytotoxicity assays conducted on retinal pigment epithelial cells revealed no significant toxic effects up to concentrations of 200 µM. This favorable safety profile indicates its potential for further development in medicinal applications.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,5-dichloro-phenoxy)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Ethyl 5-(1-Trityl-1H-imidazol-4-yl)pentanoate (10c)

- Structure: Contains a trityl-protected imidazole group at the 5-position of the pentanoate chain .

- In contrast, the 3,5-dichlorophenoxy group in the target compound increases hydrophobicity and electrophilicity due to chlorine atoms, making it more resistant to oxidative degradation .

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

- Structure: Features a diphenyl group, an ethoxycarbonyloxy substituent, and an alkyne (ynoate) moiety .

- The dichlorophenoxy group in the target compound lacks such steric hindrance but offers halogen-bonding capabilities, which may influence binding in biological systems .

Ethyl Pentanoate (Simple Ester)

- Structure: Unsubstituted ethyl pentanoate, commonly found in wines and natural products .

- Comparison: The absence of substituents results in lower boiling points and higher volatility. The 3,5-dichloro-phenoxy substitution significantly increases molecular weight (by ~142 g/mol) and reduces solubility in polar solvents, favoring lipid-rich environments .

Aza-CGP37157–Lipoic Acid Hybrids (7c, 7d)

- Structure: Pentanoate esters linked to benzodiazepine derivatives and lipoic acid moieties .

- Comparison: These hybrids exhibit neuroprotective activity in Alzheimer’s disease models. While the target compound lacks a benzodiazepine core, its dichlorophenoxy group may confer antioxidant or anti-inflammatory properties, warranting further biological evaluation .

Ethyl 4-Azido-2-diazo-3-oxobutanoate (75)

- Structure : Azido-diazo-substituted ester used in Staudinger reactions .

- Comparison: The diazo group in compound 75 enables chemoselective transformations, such as cycloadditions. The dichlorophenoxy group in the target compound is less reactive but offers stability under acidic or thermal conditions, making it suitable for prolonged applications .

Data Table: Key Properties of Ethyl 5-(3,5-Dichloro-phenoxy)pentanoate and Analogs

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Solubility (Polarity) | Reactivity Notes |

|---|---|---|---|---|---|

| This compound | ~296.6 | 3,5-Dichlorophenoxy | >250 (estimated) | Low in water | Halogen-bonding, stable to hydrolysis |

| Ethyl 5-(1-trityl-1H-imidazol-4-yl)pentanoate | ~438.5 | Trityl-imidazole | N/A | Moderate in DMSO | Hydrogen-bond donor, UV-active |

| Ethyl pentanoate | 130.18 | None | 145–148 | High in ethanol | Volatile, esterase-sensitive |

| Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate | ~438.4 | Diphenyl, ethoxycarbonyloxy, alkyne | N/A | Low in water | Click chemistry compatible |

Biological Activity

Ethyl 5-(3,5-dichloro-phenoxy)pentanoate is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phenoxy group substituted with two chlorine atoms at the 3 and 5 positions. This structure contributes to its reactivity and biological interactions.

- Molecular Formula : C13H14Cl2O3

- Molecular Weight : 287.16 g/mol

- CAS Number : 7998697

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The phenoxy group can engage with hydrophobic pockets in proteins, while the ester moiety may undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to observed biological effects.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The dichlorophenoxy structure is particularly noted for its ability to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. For instance, studies have shown that derivatives of dichlorophenoxy compounds possess notable antibacterial effects against various pathogens.

2. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory potential. The compound may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation. This property makes it a candidate for therapeutic applications in conditions characterized by chronic inflammation .

3. Herbicidal Activity

The compound's structure suggests potential herbicidal activity due to its ability to interfere with plant hormone signaling pathways. Similar compounds have been documented to act as herbicides by inhibiting specific enzymes involved in plant growth regulation.

Toxicity Studies

A review of aquatic toxicity data indicates that compounds with similar structures have varying degrees of toxicity towards aquatic organisms. For example, a study reported the LC50 values for related compounds, which provide insights into their environmental impact and safety profiles .

| Compound | LC50 (mg/L) | Organism |

|---|---|---|

| This compound | TBD | Fathead minnow (Pimephales promelas) |

| Similar Dichlorophenoxy Compounds | Varies | Various Aquatic Species |

Synthesis and Applications

This compound is synthesized through various organic reactions involving dichlorophenol derivatives. Its applications extend beyond medicinal uses; it is also utilized in agrochemical formulations aimed at pest control.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 5-(3,5-dichloro-phenoxy)pentanoate, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution using ethyl 5-bromopentanoate and 3,5-dichlorophenol under basic conditions (e.g., K2CO3/NaI in refluxing ethanol). Optimization involves monitoring reaction time, solvent polarity, and base strength to improve yield. For example, NaI acts as a catalyst to enhance bromide displacement .

- Data Analysis : Yields are tracked via TLC or GC-MS, with purity confirmed by <sup>1</sup>H NMR (e.g., resolving ester carbonyl signals at δ 4.1–4.3 ppm and aromatic protons at δ 6.8–7.2 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

- Techniques :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies ester linkages (C=O at ~170 ppm) and aromatic/alkoxy regions. Coupling constants (e.g., J = 8.9 Hz for para-substituted Cl groups) resolve substitution patterns .

- IR Spectroscopy : Confirms ester C=O stretches (~1740 cm<sup>-1</sup>) and C-O-C vibrations (~1250 cm<sup>-1</sup>) .

- Validation : Cross-referencing with computational simulations (e.g., DFT for <sup>13</sup>C chemical shifts) or X-ray crystallography of analogous compounds (e.g., bond angles in ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate ).

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound derivatives be resolved?

- Case Study : Discrepancies in dihedral angles (e.g., C6—C1—C13—C7 = 38.05° vs. C2—C1—C13—C7 = -146.10° in analogous structures ) may arise from steric hindrance or crystal packing effects.

- Resolution : Perform temperature-dependent NMR to assess conformational flexibility or use synchrotron XRD for high-resolution crystallography. Compare with computational models (e.g., molecular dynamics simulations) .

Q. What mechanistic insights explain the stability of this compound under hydrolytic conditions?

- Experimental Design : Hydrolyze the ester in ethanol-water with NaOH/KOH, monitoring pH and temperature. Kinetic studies (e.g., pseudo-first-order rate constants) reveal susceptibility to nucleophilic attack.

- Findings : Electron-withdrawing Cl groups on the phenoxy ring decrease electron density at the ester carbonyl, slowing hydrolysis compared to non-halogenated analogs. Activation energy (Ea) calculations via Arrhenius plots quantify this effect .

Q. How do computational models predict the reactivity of this compound in nucleophilic environments?

- Methodology : Use QSPR/QSAR models based on Hammett σ constants for substituents (Cl σmeta = 0.37) to predict reaction rates. DFT calculations (e.g., Fukui indices) identify electrophilic sites susceptible to nucleophilic attack .

- Validation : Compare computed transition states (e.g., ester hydrolysis) with experimental kinetic isotope effects .

Data Contradiction and Optimization

Q. Why do synthetic yields vary significantly when using different catalysts (e.g., NaI vs. CuI) in the preparation of this compound?

- Analysis : NaI facilitates bromide displacement via a polar mechanism, while CuI may promote radical pathways, leading to side products. GC-MS or HPLC-MS identifies byproducts (e.g., dimerization or oxidation artifacts) .

- Optimization : Screen catalysts (e.g., KI, NaBr) under inert atmospheres to suppress radical pathways. Use DoE (Design of Experiments) to balance catalyst loading and temperature .

Q. How can conflicting HPLC purity results (e.g., 95% vs. 98%) for the same batch of this compound be reconciled?

- Troubleshooting :

- Column Choice : Reverse-phase C18 vs. HILIC columns may resolve co-eluting impurities differently.

- Detector Sensitivity : UV-Vis (λ = 254 nm) vs. ELSD detectors vary in response to non-chromophoric impurities.

Structural and Functional Insights

Q. What role do the 3,5-dichloro substituents play in the compound’s bioactivity or intermolecular interactions?

- Hypothesis Testing : Chlorine atoms enhance lipophilicity (logP calculations) and stabilize π-π stacking in protein binding pockets (e.g., docking studies with cytochrome P450 enzymes).

- Experimental Validation : Compare IC50 values of 3,5-dichloro derivatives vs. non-halogenated analogs in enzyme inhibition assays .

Q. How does the conformation of the pentanoate chain influence the compound’s physicochemical properties?

- Conformational Analysis : Rotatable bonds in the pentanoate moiety (e.g., C7—C13—C14—C15 angles ) affect solubility and membrane permeability. MD simulations predict dominant conformers in aqueous vs. lipid environments .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.